![molecular formula C24H28N4O3S2 B2945004 N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1206990-39-7](/img/structure/B2945004.png)
N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Description
N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H28N4O3S2 and its molecular weight is 484.63. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Research on similar compounds highlights the utility of piperazine and thiophene derivatives in chemical synthesis. For instance, El‐Faham et al. (2008) discussed the use of N-methylpiperazine for preparing unsymmetrical piperazine-based bis-ureas with antiviral properties, indicating a methodological approach that could apply to the synthesis of compounds like N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide for potential biological activity (El‐Faham et al., 2008).
Biological Activity
The study of compounds containing elements of the targeted chemical structure has provided insights into their biological activities. For example, Vasu et al. (2003) explored thiophene-3-carboxamide derivatives for their antibacterial and antifungal activities, suggesting that derivatives of this compound might also exhibit significant antimicrobial properties (Vasu et al., 2003).
Anticancer Potential
Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the potential of compounds with piperazine substituents in cancer treatment. This suggests a research direction for investigating the anticancer applications of the compound , given its structural similarity to these active molecules (Turov, 2020).
Drug Development
The compound's structural components, including piperazine and thiophene, are often featured in drug development. For example, Hvenegaard et al. (2012) examined the metabolism of Lu AA21004, a novel antidepressant, highlighting the importance of understanding the metabolic pathways and enzyme interactions of such compounds. This underscores the potential of exploring this compound in the context of drug development and pharmacokinetics (Hvenegaard et al., 2012).
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-18-5-4-6-21(17-18)27-12-14-28(15-13-27)33(30,31)22-11-16-32-23(22)24(29)25-19-7-9-20(10-8-19)26(2)3/h4-11,16-17H,12-15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTYKHUIFNWSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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